molecular formula C19H25N3O5 B14023041 Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate

Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate

Cat. No.: B14023041
M. Wt: 375.4 g/mol
InChI Key: WGJOOUIWSIGYKV-OAHLLOKOSA-N
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Description

Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is a synthetic compound often used in organic chemistry and peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate typically involves the protection of the amino group of glycine with a Boc group, followed by coupling with D-tryptophan. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for larger production.

Chemical Reactions Analysis

Types of Reactions

Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amine derivative of the compound .

Scientific Research Applications

Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of peptides and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is unique due to its specific configuration and the presence of the D-tryptophan isomer, which can impart different biological activities compared to its L-isomer counterpart. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements .

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-11-16(23)22-15(17(24)26-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10,15,20H,9,11H2,1-4H3,(H,21,25)(H,22,23)/t15-/m1/s1

InChI Key

WGJOOUIWSIGYKV-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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